N-Nitroso-N-methyl-n-tetradecylamine
Overview
Description
Mechanism of Action
Target of Action
N-Nitroso-N-methyl-n-tetradecylamine, also known as N-methyl-N-tetradecylnitrous amide, is a nitrosamine compound . Nitrosamines are known to be carcinogenic and can induce tumors in various organs . The primary targets of this compound are the lung and urinary bladder .
Mode of Action
Nitrosamines are generally believed to cause dna damage, leading to mutations and cancer . They can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process could lead to carcinogenicity .
Biochemical Pathways
Nitrosamines are known to interfere with dna replication and repair pathways, leading to mutations and cancer .
Result of Action
The primary result of this compound’s action is the induction of tumors. In animal studies, it has been shown to induce tumors in the lung and urinary bladder . The compound’s carcinogenic potency, measured as TD50 (the daily dose rate in mg/kg body weight/day to induce tumors in half of test animals that would have remained tumor-free at zero dose), is 1.65 for mice .
Action Environment
This compound has been detected in personal care products, such as shampoos and conditioners, and household cleaning products, such as dishwashing liquids and surface cleaners . . Therefore, the environment in which the compound is present can influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-n-tetradecylamine can be synthesized through the nitrosation of N-methyl-n-tetradecylamine. This process typically involves the reaction of N-methyl-n-tetradecylamine with nitrous acid (HNO2) under acidic conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methyl-n-tetradecylamine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nitrosation: Nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nitrosation: Formation of this compound.
Oxidation: Potential formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine or other reduced derivatives.
Scientific Research Applications
Chemistry: N-Nitroso-N-methyl-n-tetradecylamine is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines in various samples .
Biology and Medicine: In biological and medical research, this compound is studied for its carcinogenic properties. It is used in animal models to investigate the mechanisms of cancer development and to evaluate the efficacy of potential anti-cancer agents .
Industry: The compound is also used in the testing of personal care products and household cleaning products to ensure they are free from harmful nitrosamines .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.
N-Nitrosopyrrolidine (NPYR): A nitrosamine commonly found in tobacco smoke.
Uniqueness: N-Nitroso-N-methyl-n-tetradecylamine is unique due to its long alkyl chain, which may influence its physical properties and biological activity compared to other nitrosamines .
Properties
IUPAC Name |
N-methyl-N-tetradecylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTMZRHJDTTZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021004 | |
Record name | N-Nitroso-N-methyl-N-tetradecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75881-20-8 | |
Record name | N-Methyl-N-nitroso-1-tetradecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75881-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyltetradecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitroso-N-methyl-N-tetradecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-N-nitroso-1-tetradecanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD23CT2WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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